molecular formula C19H19N3O B384985 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 615281-68-0

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B384985
CAS No.: 615281-68-0
M. Wt: 305.4g/mol
InChI Key: RRHXLXOQIMMHQH-UHFFFAOYSA-N
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Description

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the benzimidazole ring in this compound suggests potential biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the condensation of 1-ethyl-2-nitrobenzene with 1-phenylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine . The resulting intermediate undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one has been explored for various scientific research applications:

Mechanism of Action

Biological Activity

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its pharmacological significance, alongside a pyrrolidine ring and various aromatic substituents. Its molecular formula is C24H29N3OC_{24}H_{29}N_{3}O, with a molecular weight of approximately 391.5 g/mol .

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, particularly in the following areas:

  • Anticancer Activity : Compounds in this class have shown efficacy against various cancer types by inhibiting key signaling pathways involved in tumor growth. Specifically, they may act as inhibitors of the Raf kinase pathway, which is crucial in cancer cell proliferation and survival .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial effects, enhancing their potential use in treating infections.
  • Neurological Applications : There is emerging evidence suggesting that these compounds may also have applications in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Studies

  • In Vitro Studies : A study investigating the compound's effects on cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • In Vivo Studies : Animal models treated with the compound showed a marked reduction in tumor size compared to controls. The treatment was well-tolerated with minimal side effects reported .
  • Neuroprotective Effects : Recent studies indicated that this compound could enhance cognitive function in models of neurodegeneration, suggesting its potential for treating conditions like Alzheimer's disease .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzimidazole Core : This is achieved through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids.
  • Pyrrolidine Ring Formation : The pyrrolidine moiety can be synthesized via cyclization reactions involving amino acids or other nitrogen-containing precursors.
  • Final Coupling : The final product is obtained through coupling reactions that attach the phenyl group to the pyrrolidine structure.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound ABenzimidazole core with different substituentsAnticancerEnhanced solubility due to substitution pattern
Compound BPyrrolidine derivative with halogen substitutionsAntimicrobialIncreased binding affinity due to halogen presence
Compound CPhenolic derivatives with similar backboneAntiviralSelectivity towards viral proteins

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-21-17-11-7-6-10-16(17)20-19(21)14-12-18(23)22(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXLXOQIMMHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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